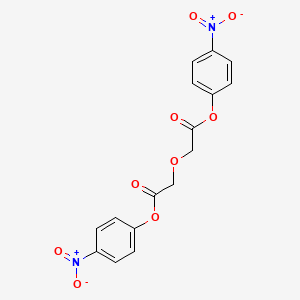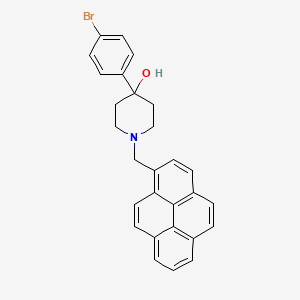
bis(4-nitrophenyl) 2,2'-oxydiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) 2,2'-oxydiacetate, also known as NODA-Bn, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the nitrophenyl esters family and is commonly used as a substrate for enzyme assays.
Scientific Research Applications
Bis(4-nitrophenyl) 2,2'-oxydiacetate has been used in various scientific research applications. It is commonly used as a substrate for enzyme assays, particularly for esterases and lipases. The compound is also used in the study of enzyme kinetics and enzyme inhibition. bis(4-nitrophenyl) 2,2'-oxydiacetate has been used to study the activity of enzymes involved in lipid metabolism, as well as enzymes involved in drug metabolism. Additionally, bis(4-nitrophenyl) 2,2'-oxydiacetate has been used in the development of biosensors for the detection of enzymes and other biomolecules.
Mechanism of Action
Bis(4-nitrophenyl) 2,2'-oxydiacetate is a substrate for esterases and lipases, and its mechanism of action involves the hydrolysis of the ester bond by these enzymes. The hydrolysis of bis(4-nitrophenyl) 2,2'-oxydiacetate produces 4-nitrophenol, which can be detected spectrophotometrically. The rate of hydrolysis of bis(4-nitrophenyl) 2,2'-oxydiacetate can be used to measure the activity of the enzyme being studied.
Biochemical and Physiological Effects:
bis(4-nitrophenyl) 2,2'-oxydiacetate has no known biochemical or physiological effects on its own. However, it is used to study the activity of enzymes involved in lipid metabolism and drug metabolism, which can have significant physiological effects. The use of bis(4-nitrophenyl) 2,2'-oxydiacetate in biosensors can also have important applications in medical diagnostics.
Advantages and Limitations for Lab Experiments
Bis(4-nitrophenyl) 2,2'-oxydiacetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a highly sensitive substrate for esterases and lipases, making it useful for enzyme assays. However, bis(4-nitrophenyl) 2,2'-oxydiacetate has some limitations. It is not suitable for use with all enzymes, and its use is limited to in vitro experiments. Additionally, the detection of 4-nitrophenol can be affected by interference from other compounds in the sample.
Future Directions
There are several future directions for the use of bis(4-nitrophenyl) 2,2'-oxydiacetate in scientific research. One area of interest is the development of biosensors for the detection of enzymes and other biomolecules. bis(4-nitrophenyl) 2,2'-oxydiacetate can be used as a substrate for the development of biosensors that are highly sensitive and specific. Additionally, the use of bis(4-nitrophenyl) 2,2'-oxydiacetate in the study of enzyme inhibition could have important applications in drug development. Finally, the use of bis(4-nitrophenyl) 2,2'-oxydiacetate in the study of lipid metabolism could lead to a better understanding of the mechanisms involved in this important biological process.
Conclusion:
In conclusion, bis(4-nitrophenyl) 2,2'-oxydiacetate is a highly useful compound in scientific research. Its unique properties make it a valuable substrate for enzyme assays, and its stability and ease of synthesis make it a popular choice for lab experiments. While there are some limitations to its use, the future directions for the use of bis(4-nitrophenyl) 2,2'-oxydiacetate in scientific research are promising and could lead to important advancements in the fields of biosensors, drug development, and lipid metabolism research.
Synthesis Methods
Bis(4-nitrophenyl) 2,2'-oxydiacetate can be synthesized by reacting bis(4-nitrophenyl) carbonate with benzyl glycidyl ether in the presence of a catalyst such as triethylamine. The reaction takes place in anhydrous acetonitrile, and the product is purified by column chromatography. The yield of bis(4-nitrophenyl) 2,2'-oxydiacetate is generally high, and the compound is stable in air and under normal laboratory conditions.
properties
IUPAC Name |
(4-nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O9/c19-15(26-13-5-1-11(2-6-13)17(21)22)9-25-10-16(20)27-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPFHENUIUIORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)

![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)
![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)